Cas no 530112-68-6 (4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester)

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester is a benzoxazole derivative with a hydroxyphenyl substituent at the 2-position and a methyl ester group at the 4-carboxylic acid position. This compound is of interest in organic synthesis and pharmaceutical research due to its structural features, which may facilitate further functionalization or serve as a key intermediate in heterocyclic chemistry. The hydroxyphenyl group enhances potential coordination or binding properties, while the methyl ester offers reactivity for hydrolysis or transesterification. Its well-defined structure makes it suitable for applications in medicinal chemistry, particularly in the development of bioactive molecules or fluorescent probes.
4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester structure
530112-68-6 structure
Product Name:4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester
CAS No:530112-68-6
MF:C15H11NO4
MW:269.252144098282
MDL:MFCD33398841
CID:358218
PubChem ID:135410270
Update Time:2025-10-29

4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester Chemical and Physical Properties

Names and Identifiers

    • 4-Benzoxazolecarboxylic acid, 2-(2-hydroxyphenyl)-, methyl ester
    • methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-3H-1,3-benzoxazole-4-carboxylate
    • starbld0003420
    • 530112-68-6
    • SCHEMBL5619653
    • D94313
    • 4-carbomethoxy-2-(2'-hydroxyphenyl)benzoxazole
    • Methyl (E)-2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydrobenzo[d]oxazole-4-carboxylate
    • methyl 2-(2-hydroxyphenyl)-1,3-benzoxazole-4-carboxylate
    • AS-79021
    • CHEMBL406526
    • DTXSID30740684
    • Methyl 2-(6-oxocyclohexa-2,4-dien-1-ylidene)-2,3-dihydro-1,3-benzoxazole-4-carboxylate
    • MDL: MFCD33398841
    • Inchi: 1S/C15H11NO4/c1-19-15(18)10-6-4-8-12-13(10)16-14(20-12)9-5-2-3-7-11(9)17/h2-8,17H,1H3
    • InChI Key: IOSTYUAREPRBCT-UHFFFAOYSA-N
    • SMILES: O1C(C2C=CC=CC=2O)=NC2C(C(=O)OC)=CC=CC1=2

Computed Properties

  • Exact Mass: 269.06883
  • Monoisotopic Mass: 269.06880783g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 362
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 72.6Ų

Experimental Properties

  • PSA: 72.56

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